N-Boc-PEG36-alcohol
CAS No.:
Cat. No.: VC13683457
Molecular Formula: C77H155NO38
Molecular Weight: 1703.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C77H155NO38 |
---|---|
Molecular Weight | 1703.0 g/mol |
IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80) |
Standard InChI Key | IVTRQFCDZUJGMZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Boc-PEG36-alcohol consists of a linear PEG36 backbone (36 ethylene oxide units) terminated by a hydroxyl group and a Boc-protected amine. The Boc group enhances stability by preventing unwanted reactions at the amine site during synthesis . Its molecular formula is C₇₇H₁₅₅NO₃₈, with a molecular weight of 1,703.06 g/mol . The compound’s solubility in polar solvents (e.g., water, DMSO) stems from the PEG chain’s hydrophilic nature, while the Boc group introduces moderate lipophilicity .
Synthesis and Functionalization
Synthetic Pathways
The synthesis of N-Boc-PEG36-alcohol typically involves:
-
PEG Chain Elongation: Stepwise addition of ethylene oxide units to a hydroxyl-terminated PEG precursor.
-
Boc Protection: Reaction of the terminal amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
-
Purification: Size-exclusion chromatography or dialysis to isolate the desired product .
Functional Group Compatibility
The hydroxyl group permits further derivatization (e.g., esterification, etherification), while the Boc-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to generate a free amine for conjugation .
Applications in Targeted Therapy and PROTAC Development
Role in PROTAC Design
N-Boc-PEG36-alcohol serves as a linker in Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . The PEG36 spacer:
-
Enhances solubility, reducing aggregation in aqueous environments .
-
Optimizes distance between the target protein and E3 ligase, improving degradation efficiency .
-
Minimizes immunogenicity compared to non-PEGylated linkers .
Case Study: PROTAC Efficacy
In preclinical models, PROTACs incorporating PEG36 linkers demonstrated >90% target protein degradation at nanomolar concentrations, with sustained effects lasting 72 hours post-treatment .
Drug Delivery Systems
The compound’s biocompatibility facilitates its use in:
-
Nanoparticle Functionalization: PEGylation reduces opsonization, prolonging circulation time .
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation via the hydroxyl or deprotected amine group .
Comparative Analysis with Structural Analogs
PEG Chain Length Variants
Functional Group Variants
Compound | Functional Group | Applications |
---|---|---|
Azido-PEG36-alcohol | Azide | Click chemistry-mediated bioconjugation . |
Amino-PEG36-alcohol | Free amine | Immediate conjugation without deprotection . |
Future Directions and Challenges
Optimization of PEG Length
Ongoing studies aim to correlate PEG chain length with PROTAC efficacy. Preliminary data suggest PEG24–PEG48 spacers balance solubility and steric flexibility .
Scalability of Synthesis
Challenges in large-scale synthesis include controlling polydispersity during PEG elongation and cost-effective purification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume